3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Mode of Action
The mode of action of 3-Amino-1-azabicyclo[22It’s known that the compound’s structure allows it to interact with various biological targets .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-1-azabicyclo[22More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-1-azabicyclo[22The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous due to its mild reaction conditions and the ability to introduce diverse functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, organic photocatalysts for Minisci reactions, and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation reactions yield oxygenated 2-azabicyclo[2.2.1]heptanes, while Minisci reactions can introduce a variety of heterocycles at the bridgehead position .
Scientific Research Applications
3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid can be compared with other similar compounds such as:
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound shares a similar bicyclic structure but lacks the amino group at the 3-position.
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: This compound features an oxygen atom in the bicyclic framework, providing different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVBAHKOKYSTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.